molecular formula C18H14N4O3S B11442473 2-((2,5-dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one

2-((2,5-dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one

Cat. No.: B11442473
M. Wt: 366.4 g/mol
InChI Key: WNJXNKMEKULLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-DIMETHYLANILINO)-10H-[1,3]DIOXOLO[4,5-G][1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-10-ONE is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of multiple fused rings, including a quinazolinone core, a thiadiazole ring, and a dioxolo moiety, which contribute to its diverse chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIMETHYLANILINO)-10H-[1,3]DIOXOLO[4,5-G][1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-10-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent such as formamide or its derivatives under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: The quinazolinone intermediate is then reacted with a thiadiazole precursor, often involving the use of sulfur and nitrogen sources under oxidative conditions.

    Attachment of the Dioxolo Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthetic methodologies to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIMETHYLANILINO)-10H-[1,3]DIOXOLO[4,5-G][1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-10-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-DIMETHYLANILINO)-10H-[1,3]DIOXOLO[4,5-G][1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-10-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 2-phenylquinazolin-4(3H)-one, which exhibit similar biological activities.

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as 2-amino-1,3,4-thiadiazole, known for their antimicrobial properties.

    Dioxolo Compounds: Molecules with a dioxolo moiety, such as dioxolane derivatives, which are used in various chemical and pharmaceutical applications.

Uniqueness

2-(2,5-DIMETHYLANILINO)-10H-[1,3]DIOXOLO[4,5-G][1,3,4]THIADIAZOLO[2,3-B]QUINAZOLIN-10-ONE is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical reactivity and biological properties. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

5-(2,5-dimethylanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one

InChI

InChI=1S/C18H14N4O3S/c1-9-3-4-10(2)12(5-9)19-17-21-22-16(23)11-6-14-15(25-8-24-14)7-13(11)20-18(22)26-17/h3-7H,8H2,1-2H3,(H,19,21)

InChI Key

WNJXNKMEKULLLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NN3C(=O)C4=CC5=C(C=C4N=C3S2)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.